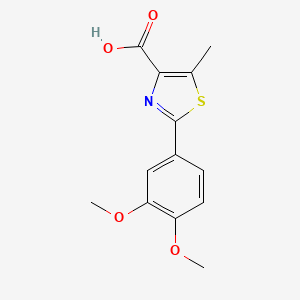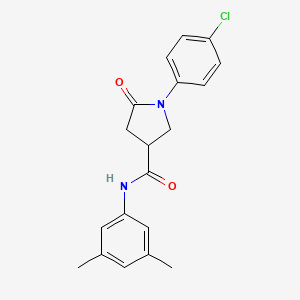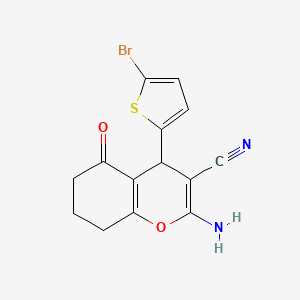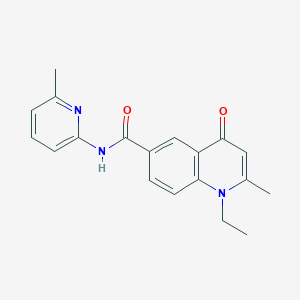![molecular formula C20H30ClNO B5010192 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride works by blocking the action of glutamate at the NMDA receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activation of the NMDA receptor by glutamate can lead to neuronal damage and cell death. By blocking the action of glutamate, memantine can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound can also reduce oxidative stress, inflammation, and apoptosis (programmed cell death) in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that memantine has a relatively low affinity for the NMDA receptor, which means that high concentrations are needed to achieve a therapeutic effect. In addition, memantine has a relatively short half-life in the body, which can make it difficult to maintain a steady concentration in lab experiments.
Direcciones Futuras
There are several future directions for research on memantine. One area of interest is the potential use of memantine in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another area of interest is the development of new memantine derivatives with improved pharmacological properties, such as higher affinity for the NMDA receptor and longer half-life in the body. Finally, there is a need for further research on the biochemical and physiological effects of memantine, particularly in relation to its potential neuroprotective effects.
Métodos De Síntesis
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride is synthesized from 1-adamantylamine, which is reacted with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantylamine. This compound is then reacted with chloroacetaldehyde to form 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of memantine.
Aplicaciones Científicas De Investigación
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, memantine has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-15-2-4-18(5-3-15)20-11-16-8-17(12-20)10-19(9-16,13-20)14-21-6-7-22;/h2-5,16-17,21-22H,6-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHFGPUFXTFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methoxy-3-(methoxymethyl)benzyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5010128.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5010140.png)
![4-(ethylamino)-3-{[3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B5010154.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
